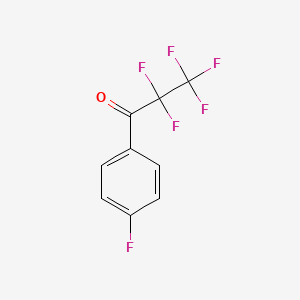
(3,4-Difluoro-5-i-propyloxyphenyl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Difluoro-5-iso-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF) is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is characterized by the presence of difluoro and iso-propyloxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions.
Métodos De Preparación
The synthesis of (3,4-difluoro-5-iso-propyloxyphenyl)magnesium bromide typically involves the reaction of 3,4-difluoro-5-iso-propyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated.
Reaction Time: Several hours to ensure complete conversion.
Catalysts: Sometimes iodine is used to initiate the reaction.
Industrial production methods follow similar principles but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
(3,4-Difluoro-5-iso-propyloxyphenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents and conditions used in these reactions include:
Carbonyl Compounds: Aldehydes and ketones.
Solvents: THF, diethyl ether.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major products formed from these reactions include secondary and tertiary alcohols, biaryl compounds, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(3,4-Difluoro-5-iso-propyloxyphenyl)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a key reagent in the formation of carbon-carbon bonds.
Pharmaceutical Research: In the synthesis of complex molecules for drug development.
Material Science: In the preparation of functionalized aromatic compounds for advanced materials.
Agricultural Chemistry: In the synthesis of agrochemicals and pesticides.
Mecanismo De Acción
The mechanism of action of (3,4-difluoro-5-iso-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The difluoro and iso-propyloxy substituents can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar compounds include other Grignard reagents with different substituents on the phenyl ring, such as:
Phenylmagnesium Bromide: Lacks the difluoro and iso-propyloxy groups, making it less selective.
(3,4-Difluorophenyl)magnesium Bromide: Similar but without the iso-propyloxy group, affecting its reactivity.
(3,4-Dimethoxyphenyl)magnesium Bromide: Contains methoxy groups instead of difluoro, leading to different electronic effects.
The uniqueness of (3,4-difluoro-5-iso-propyloxyphenyl)magnesium bromide lies in its specific substituents, which provide a balance of reactivity and selectivity, making it valuable in specialized synthetic applications.
Propiedades
Fórmula molecular |
C9H9BrF2MgO |
|---|---|
Peso molecular |
275.37 g/mol |
Nombre IUPAC |
magnesium;1,2-difluoro-3-propan-2-yloxybenzene-5-ide;bromide |
InChI |
InChI=1S/C9H9F2O.BrH.Mg/c1-6(2)12-8-5-3-4-7(10)9(8)11;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
FCBVQOGFDDOFAZ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC1=C(C(=C[C-]=C1)F)F.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


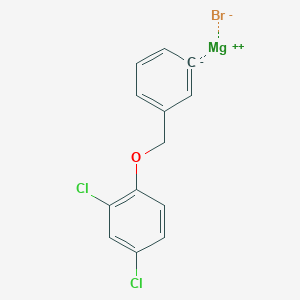
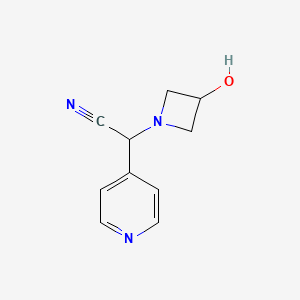
![(R)-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14886158.png)
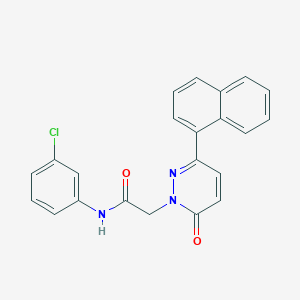

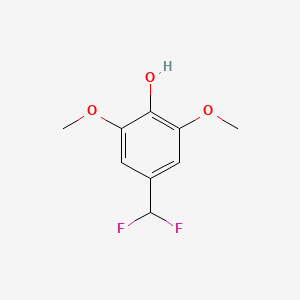
![N-[[2-Morpholinoethyl]]maleamic acid](/img/structure/B14886191.png)
![6'-Bromospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14886194.png)

![I_a+/--D-Mannopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14886202.png)
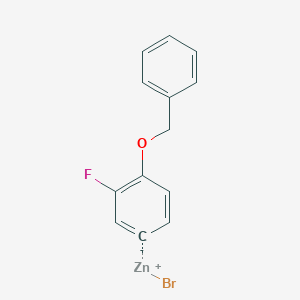
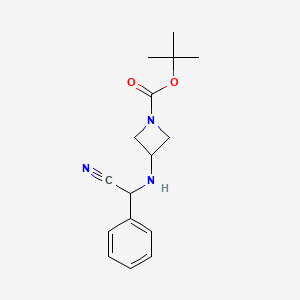
![N-[(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]-L-leucine](/img/structure/B14886215.png)
